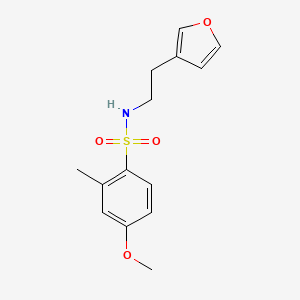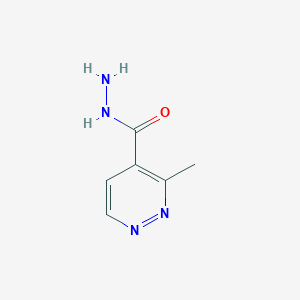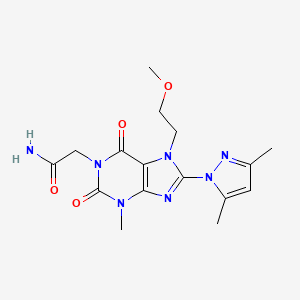![molecular formula C17H18F3N3O3S B2354963 N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide CAS No. 893923-72-3](/img/structure/B2354963.png)
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H18F3N3O3S and its molecular weight is 401.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Design and Synthesis
Research in molecular design and synthesis often explores compounds with intricate structures like the one mentioned. For instance, the development of novel catalysis methods or synthetic pathways for complex molecules is a significant area of interest. This includes studies on the synthesis of pyrazole derivatives and their applications in developing new pharmaceuticals or materials with unique properties. The synthesis and characterization of compounds, understanding their reactivity, and exploring their potential as intermediates for further chemical transformations are critical aspects of such research (Doležal et al., 2010).
Biological Activity and Pharmacological Potential
Compounds with complex structures, including pyrazole derivatives, are often explored for their biological activities. Research in this area aims to identify and optimize pharmacologically active compounds for therapeutic applications. This involves assessing their potential as enzyme inhibitors, receptor modulators, or agents with antimicrobial, antifungal, or antiviral properties. Studies in this domain contribute to the discovery of new drugs and treatments for various diseases (Iminov et al., 2015).
Material Science and Nanotechnology
The application of complex organic compounds extends into materials science and nanotechnology, where they are used to design and synthesize new materials with desirable properties. This includes the development of organic semiconductors, photovoltaic materials, or components for electronic devices. The molecular structure and electronic properties of compounds are key factors in their application in this field, influencing their ability to participate in electron transport, light absorption, or emission processes (Sutradhar et al., 2016).
Analytical and Environmental Chemistry
Research in analytical and environmental chemistry may utilize complex compounds as analytical standards, reagents, or probes for detecting and quantifying various substances. This includes the development of sensors, assays, and methodologies for environmental monitoring, pollution control, and the study of chemical processes in natural systems. The specificity and reactivity of compounds are exploited to achieve selective and sensitive detection of target molecules (Das et al., 1981).
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c1-16(2,3)23-14(12-8-27(25,26)9-13(12)22-23)21-15(24)10-4-6-11(7-5-10)17(18,19)20/h4-7H,8-9H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPXZBNVLHGQAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)
![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)
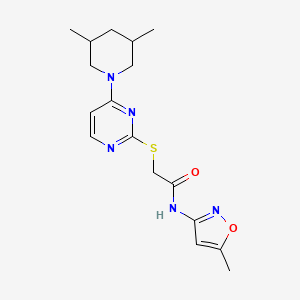
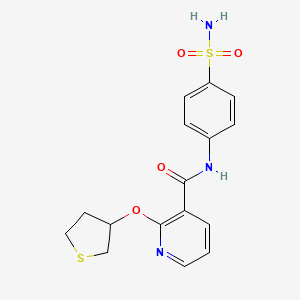

![N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2354891.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2354892.png)

